molecular formula C11H9F2NO2 B15089794 Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

Cat. No.: B15089794
M. Wt: 225.19 g/mol
InChI Key: XCISYVNETBOACT-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate typically involves the difluoromethylation of an indole precursor. One common method is the reaction of an indole derivative with a difluoromethylating agent under specific conditions. For example, the difluoromethylation can be achieved using difluoromethyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as palladium or copper can be used to facilitate the difluoromethylation process, making it more efficient and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological target being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole

Uniqueness

Methyl 3-(difluoromethyl)-1H-indole-5-carboxylate is unique due to its indole core structure combined with the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it more stable and potentially more active than similar compounds. The presence of the indole ring also allows for a wider range of chemical modifications, enhancing its versatility in various applications .

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

methyl 3-(difluoromethyl)-1H-indole-5-carboxylate

InChI

InChI=1S/C11H9F2NO2/c1-16-11(15)6-2-3-9-7(4-6)8(5-14-9)10(12)13/h2-5,10,14H,1H3

InChI Key

XCISYVNETBOACT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C2C(F)F

Origin of Product

United States

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